molecular formula C8H15N3 B1322653 2-(4-Ethylpiperazin-1-yl)acetonitrile CAS No. 90206-22-7

2-(4-Ethylpiperazin-1-yl)acetonitrile

Cat. No. B1322653
Key on ui cas rn: 90206-22-7
M. Wt: 153.22 g/mol
InChI Key: HUOKGKBTYCFARR-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

The title compound is synthesized by coupling of 1-Ethyl-piperazine and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a orange oil; ES-MS: M+=154.1: 1HNMR(DMSO-d6) 3.70 (s, 2H), 2.40-2.20 (m, 10H), 0.95 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].Br[CH2:10][C:11]#[N:12]>>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([CH2:10][C:11]#[N:12])[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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